2,3,6-Trihydroxybenzoic acid
Overview
Description
2,3,6-Trihydroxybenzoic acid is a phenolic compound with the molecular formula C7H6O5. It is a derivative of benzoic acid, characterized by the presence of three hydroxyl groups attached to the benzene ring. This compound is known for its antioxidant properties and is found in various natural sources, including certain plants and fruits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trihydroxybenzoic acid typically involves the hydroxylation of benzoic acid derivatives. One common method is the oxidation of 2,3,6-trihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The process may include the use of metal catalysts and controlled reaction environments to optimize the hydroxylation reactions .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trihydroxybenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as dihydroxybenzoic acids.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, alkyl halides.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Dihydroxybenzoic acids.
Substitution Products: Esters, ethers.
Scientific Research Applications
2,3,6-Trihydroxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6-Trihydroxybenzoic acid primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues . Additionally, it can chelate metal ions, reducing their catalytic activity in oxidative reactions . The molecular targets include reactive oxygen species and metal ions, and the pathways involved are primarily related to oxidative stress response .
Comparison with Similar Compounds
2,3,4-Trihydroxybenzoic Acid: Another trihydroxybenzoic acid with hydroxyl groups at different positions on the benzene ring.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Known for its strong antioxidant properties and widespread occurrence in nature.
2,4,6-Trihydroxybenzoic Acid: Similar structure but different hydroxyl group positions, leading to different chemical properties.
Uniqueness: 2,3,6-Trihydroxybenzoic acid is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with other molecules. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities that differ from other trihydroxybenzoic acids .
Properties
IUPAC Name |
2,3,6-trihydroxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,8-10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUSGJRADQMJGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937078 | |
Record name | 2,3,6-Trihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16534-78-4 | |
Record name | Benzoic acid, 2,3,6-trihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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